An In-depth Technical Guide to 6-Bromopyridine-2,3-diamine: Chemical Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromopyridine-2,3-diamine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Bromopyridine-2,3-diamine (CAS No: 129012-04-0), a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.
Chemical Properties and Structure
6-Bromopyridine-2,3-diamine is a substituted pyridine derivative with the molecular formula C₅H₆BrN₃.[1] Its structure features a pyridine ring with a bromine atom at the 6-position and two amino groups at the 2- and 3-positions, respectively. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of complex heterocyclic compounds.
Identifiers and Descriptors
| Property | Value | Source |
| IUPAC Name | 6-bromopyridine-2,3-diamine | [1] |
| CAS Number | 129012-04-0 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| SMILES | C1=CC(=NC(=C1N)N)Br | [1] |
| InChI | InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | [1] |
| InChIKey | LWXOPWFJTFAZRO-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow to brown powder/solid | [2] |
| Melting Point | 155 °C (decomposes) (as 2,3-Diamino-5-bromopyridine) | |
| Boiling Point | 180 °C at 0.005-0.01 Torr (as 2,3-Diamino-5-bromopyridine) | [3] |
| Solubility | Soluble in methanol and hot water | [2][3] |
| Storage | Store at room temperature, protected from light and moisture | [2] |
Synthesis and Purification
The synthesis of 6-Bromopyridine-2,3-diamine is typically achieved through a multi-step process starting from 2-aminopyridine. The general synthetic route involves bromination, nitration, and subsequent reduction of the nitro group.
Synthetic Pathway Overview
Caption: Synthetic overview for 6-Bromopyridine-2,3-diamine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This procedure is adapted from the synthesis of 2,3-diaminopyridine.
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Materials: 2-aminopyridine, acetic acid, bromine.
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Procedure:
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Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
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Cool the solution to below 20°C in an ice bath.
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Add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour.
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Allow the reaction temperature to rise to 50°C during the second half of the addition.
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After the addition is complete, stir the mixture for 1 hour.
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Dilute the reaction mixture with water to dissolve the precipitated hydrobromide salt.
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Neutralize the solution with 40% sodium hydroxide solution with cooling and stirring.
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Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C.
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Wash the dried product with hot petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.
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Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
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Materials: 2-Amino-5-bromopyridine, sulfuric acid (sp. gr. 1.84), 95% nitric acid.
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Procedure:
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In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid.
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Add 2-amino-5-bromopyridine (1.0 eq) portion-wise, maintaining the temperature below 5°C.
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Add 95% nitric acid (1.14 eq) dropwise with stirring at 0°C.
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Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
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Cool the reaction mixture and pour it onto ice.
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Neutralize with 40% sodium hydroxide solution.
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Collect the yellow precipitate by filtration, wash with water until sulfate-free, and dry at room temperature.
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Step 3: Synthesis of 6-Bromopyridine-2,3-diamine (as 2,3-Diamino-5-bromopyridine)
This procedure involves the reduction of the nitro group.
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Materials: 2-Amino-5-bromo-3-nitropyridine, iron powder, ethanol, water, concentrated hydrochloric acid.
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Procedure:
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In a flask fitted with a reflux condenser, charge 2-amino-5-bromo-3-nitropyridine (1.0 eq), reduced iron powder (10 eq), 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture on a steam bath for 1 hour.
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Filter the hot mixture to remove the iron and wash the iron residue with hot 95% ethanol.
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Combine the filtrate and washings and evaporate to dryness.
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Recrystallize the dark residue from water to yield the final product.
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Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Bromopyridine-2,3-diamine in DMSO-d₆ shows the following characteristic signals:
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δ 6.61 (d, J = 7.7 Hz, 1H)
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δ 6.47 (d, J = 7.7 Hz, 1H)
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δ 5.82 (s, 2H, -NH₂)
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δ 4.79 (s, 2H, -NH₂)
¹³C NMR Spectroscopy
The ¹³C NMR spectral data for the closely related 2,3-Diamino-5-bromopyridine is available and provides insight into the carbon framework of the molecule.
FTIR Spectroscopy
The FTIR spectrum of a diamine-substituted pyridine would be expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry
The mass spectrum of 2,3-Diamino-5-bromopyridine shows characteristic peaks at m/z 187 and 189, corresponding to the [M+H]⁺ ions with the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]
Applications in Drug Development
6-Bromopyridine-2,3-diamine serves as a crucial scaffold for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Its derivatives have been investigated for their potential to inhibit signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.
Role as a Kinase Inhibitor Scaffold
The diaminopyridine core can be functionalized to create potent and selective inhibitors of various kinases. The amino groups provide points for chemical modification to optimize binding to the ATP-binding pocket of target kinases.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential point of inhibition.
Experimental Workflow for Kinase Inhibition Assays
The evaluation of novel kinase inhibitors derived from 6-Bromopyridine-2,3-diamine typically follows a structured experimental workflow to determine their potency, selectivity, and cellular activity.
Caption: General experimental workflow for novel kinase inhibitor evaluation.
Protocol for In Vitro Kinase Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
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Reagents and Materials:
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Purified recombinant target kinase (e.g., PI3Kα).
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Substrate (e.g., PIP₂).
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ATP.
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Test compound (serial dilutions).
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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Detection reagent (e.g., ADP-Glo™ Kinase Assay).
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96- or 384-well plates.
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-
Procedure:
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Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
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Add the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
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Add the kinase and substrate mixture to each well.
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Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
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Initiate the kinase reaction by adding ATP to each well.
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Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.
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Stop the reaction and measure the kinase activity using a suitable detection method.
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Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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This technical guide provides a foundational understanding of 6-Bromopyridine-2,3-diamine, a compound of significant interest in contemporary drug discovery. The information presented herein is intended to facilitate further research and development of novel therapeutics based on this versatile chemical scaffold.
